molecular formula C15H16N2O2 B15154097 methyl 2,4-dimethyl-5-[(E)-(phenylimino)methyl]-1H-pyrrole-3-carboxylate

methyl 2,4-dimethyl-5-[(E)-(phenylimino)methyl]-1H-pyrrole-3-carboxylate

Cat. No.: B15154097
M. Wt: 256.30 g/mol
InChI Key: GYFIEDFSWFLLOL-UHFFFAOYSA-N
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Description

Methyl 2,4-dimethyl-5-[(E)-(phenylimino)methyl]-1H-pyrrole-3-carboxylate is a heterocyclic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by its unique structure, which includes a phenylimino group and a carboxylate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,4-dimethyl-5-[(E)-(phenylimino)methyl]-1H-pyrrole-3-carboxylate typically involves the condensation of an appropriate aldehyde with a pyrrole derivative. One common method is the reaction of 2,4-dimethylpyrrole-3-carboxylate with benzaldehyde in the presence of an acid catalyst to form the desired product. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality material .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dimethyl-5-[(E)-(phenylimino)methyl]-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,4-dimethyl-5-[(E)-(phenylimino)methyl]-1H-pyrrole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,4-dimethyl-5-[(E)-(phenylimino)methyl]-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The phenylimino group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,4-dimethyl-5-[(E)-(phenylimino)methyl]-1H-pyrrole-3-carboxylate is unique due to the presence of both the phenylimino group and the carboxylate ester, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound in various applications .

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

methyl 2,4-dimethyl-5-(phenyliminomethyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C15H16N2O2/c1-10-13(9-16-12-7-5-4-6-8-12)17-11(2)14(10)15(18)19-3/h4-9,17H,1-3H3

InChI Key

GYFIEDFSWFLLOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C(=O)OC)C)C=NC2=CC=CC=C2

Origin of Product

United States

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